6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-one
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Overview
Description
6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is a heterocyclic compound that features a benzothiazole ring fused with a piperidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.
Sulfonylation: The piperidine ring is introduced through a sulfonylation reaction. Piperidine is reacted with a sulfonyl chloride derivative to form the piperidine sulfonyl group.
Coupling Reaction: The benzothiazole ring is then coupled with the piperidine sulfonyl group under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-4H-1,4-BENZOTHIAZIN-4-YL ACETIC ACID: This compound has a similar structure but includes an acetic acid group.
PIPERIDINE-1-SULFONYL CHLORIDE: A precursor in the synthesis of various piperidine derivatives.
Uniqueness
6-(PIPERIDINE-1-SULFONYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE is unique due to its specific combination of a benzothiazole ring and a piperidine sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents.
Properties
Molecular Formula |
C12H14N2O3S2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-piperidin-1-ylsulfonyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C12H14N2O3S2/c15-12-13-10-5-4-9(8-11(10)18-12)19(16,17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,13,15) |
InChI Key |
VUVMGQICLZDFGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Origin of Product |
United States |
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